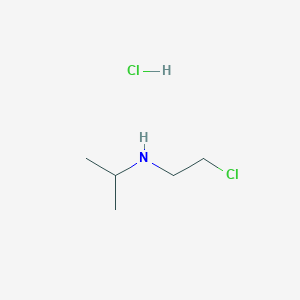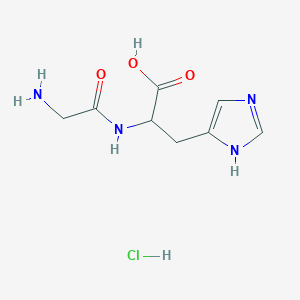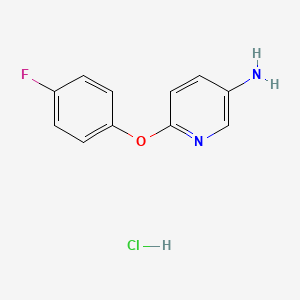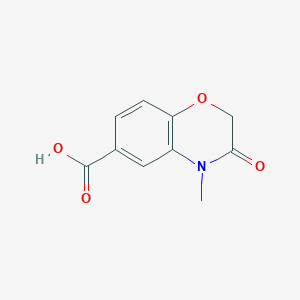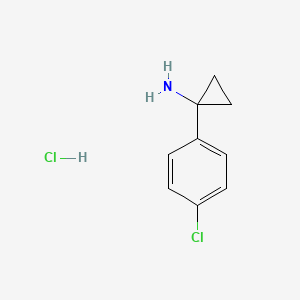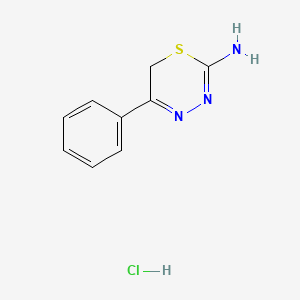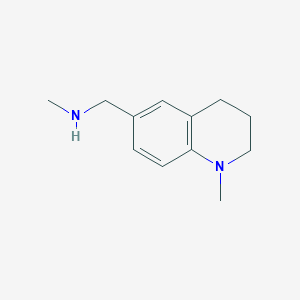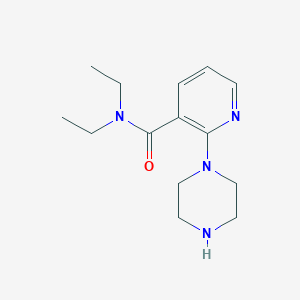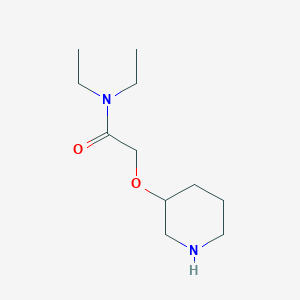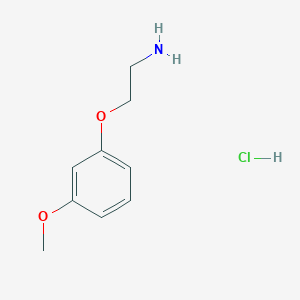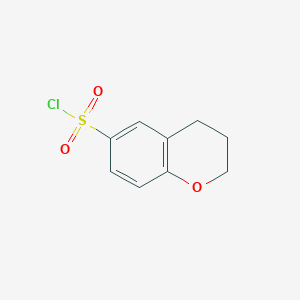
Chroman-6-sulfonyl chloride
Descripción general
Descripción
Chroman-6-sulfonyl chloride is a chemical compound . It is used in the field of chemistry, particularly in peptide synthesis .
Synthesis Analysis
Chroman-6-sulfonyl chloride is used as a reagent to introduce the acid labile arginine side-chain protection Pmc . It is also involved in the synthesis of functionalized chroman-2-ones and chromanes through an organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols followed by a PCC oxidation and dehydroxylation .Molecular Structure Analysis
The molecular formula of Chroman-6-sulfonyl chloride is C18H18Cl2O6S2 .Chemical Reactions Analysis
Chroman-6-sulfonyl chloride is involved in various chemical reactions. For instance, it is used in the cleavage and deprotection steps of peptide synthesis . It is also used in the synthesis of chromane derivatives via a domino reaction .Physical And Chemical Properties Analysis
Chroman-6-sulfonyl chloride is a powder with a melting point of 77-82 °C . Its molecular weight is 302.82 .Aplicaciones Científicas De Investigación
1. Peptide Synthesis
- Application Summary : Chroman-6-sulfonyl chloride, also known as 2,2,5,7,8-Pentamethyl-chromane-6-sulfonyl chloride, is used in peptide synthesis . It is used as a reagent to introduce the acid labile arginine side-chain protection Pmc .
2. Anti-proliferative Agents
- Application Summary : Novel coumarin-6-sulfonamides, which can be synthesized using Chroman-6-sulfonyl chloride, have been studied as apoptotic anti-proliferative agents . These compounds have shown inhibitory activity towards the proliferation of three cancer cell lines; HepG2 (hepatocellular carcinoma), MCF-7 (breast cancer), and Caco-2 (colon cancer) .
- Methods of Application : The compounds were synthesized and their growth inhibitory activity was evaluated in vitro . Specific experimental procedures and technical details are not provided in the source.
- Results or Outcomes : Compounds 13a and 15a emerged as the most active members against HepG2 cells (IC50 3.48±0.28 and 5.03±0.39mM, respectively) . These compounds were able to induce apoptosis in HepG2 cells, as assured by the upregulation of the Bax and downregulation of the Bcl-2, besides boosting caspase-3 levels .
3. Photocatalytic Synthesis
- Application Summary : Chroman-6-sulfonyl chloride can be used in the photocatalytic synthesis of sulfonyl chlorides from arenediazonium salts . This process is carried out under mild conditions (visible light irradiation, room temperature) with 50−95% yields .
- Methods of Application : The method involves the use of a heterogeneous transition metal-free material, a type of carbon nitride photocatalyst, potassium poly(heptazine imide), to produce sulfonyl chlorides from arenediazonium salts .
- Results or Outcomes : The method is suitable for the synthesis of both electron-rich and electron-deficient compounds, and it shows high tolerance toward different functional groups (halides, ester, nitro, cyano groups) .
4. Electrophilic Aromatic Substitution
- Application Summary : Chroman-6-sulfonyl chloride can be used in electrophilic aromatic substitution reactions . This procedure has an advantage over direct sulfonation in that sulfonyl chlorides usually are soluble in organic solvents and may be easily separated from the reaction mixture .
- Results or Outcomes : The sulfonyl chloride is a more useful intermediate than the sulfonic acid, but can be converted to the acid by hydrolysis if desired .
5. Photocatalytic Coupling
- Application Summary : Chroman-6-sulfonyl chloride is used as a source of alkyl and aryl radicals in photocatalytic coupling reactions . This application is particularly useful in functional group protection or activation of unreactive sites .
6. Synthesis of Sulfonyl Derivatives
Safety And Hazards
Propiedades
IUPAC Name |
3,4-dihydro-2H-chromene-6-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3S/c10-14(11,12)8-3-4-9-7(6-8)2-1-5-13-9/h3-4,6H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWYZRQBPOAOMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)S(=O)(=O)Cl)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640593 | |
| Record name | 3,4-Dihydro-2H-1-benzopyran-6-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chroman-6-sulfonyl chloride | |
CAS RN |
946409-11-6 | |
| Record name | 3,4-Dihydro-2H-1-benzopyran-6-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3-bromophenyl)methyl]-1-ethylpiperidin-4-amine](/img/structure/B1371765.png)
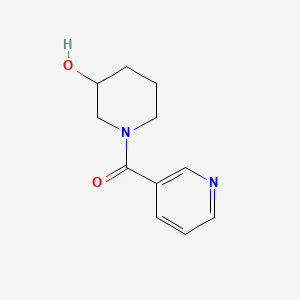
![{1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-3-yl}methanol](/img/structure/B1371770.png)
![1-ethyl-N-[(oxolan-2-yl)methyl]piperidin-4-amine](/img/structure/B1371772.png)
